3-(3-Methoxyphenoxy)-2-butanone
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Overview
Description
3-(3-Methoxyphenoxy)-2-butanone is an organic compound with the molecular formula C11H14O3 It is a derivative of butanone, featuring a methoxyphenoxy group attached to the third carbon atom
Scientific Research Applications
3-(3-Methoxyphenoxy)-2-butanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenoxy)-2-butanone typically involves the reaction of 3-methoxyphenol with 2-butanone under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-methoxyphenol reacts with 2-butanone in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as Lewis acids (e.g., boron tribromide) may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenoxy)-2-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like sodium hydride (NaH) and solvents like DMF are commonly used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenoxy)-2-butanone involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure but with a naphthalene ring instead of a butanone moiety.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a methoxy group and phenyl ring but differs in the core structure.
Uniqueness
3-(3-Methoxyphenoxy)-2-butanone is unique due to its specific combination of a methoxyphenoxy group and a butanone backbone. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
3-(3-methoxyphenoxy)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)9(2)14-11-6-4-5-10(7-11)13-3/h4-7,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMULZYSJWXVFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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